3-Propoxy-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
3-Propoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a trifluoromethyl group and a propoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 3-Propoxy-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Boronic acids are generally stable and easy to handle, making them important to organic synthesis . They are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This results in the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and a suitable base . These conditions are necessary for the Suzuki–Miyaura cross-coupling reaction to occur . Additionally, the compound is water-soluble, and may spread in water systems .
Preparation Methods
The synthesis of 3-Propoxy-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-propoxy-4-(trifluoromethyl)phenyl bromide and a boronic acid derivative.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the aryl halide with a boronic acid derivative.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Propoxy-4-(trifluoromethyl)phenylboronic acid undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenol derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
3-Propoxy-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Propoxy-4-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds such as:
4-(Trifluoromethyl)phenylboronic acid: This compound lacks the propoxy group but shares the trifluoromethyl and boronic acid moieties.
3-(Trifluoromethyl)phenylboronic acid: This compound has the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and applications.
Phenylboronic acid: This simpler compound lacks both the trifluoromethyl and propoxy groups, making it less reactive but still useful in various organic synthesis applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl and propoxy groups, which enhance its reactivity and make it suitable for a broader range of applications.
Properties
IUPAC Name |
[3-propoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-5-17-9-6-7(11(15)16)3-4-8(9)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNIPOKQNJULTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)OCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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